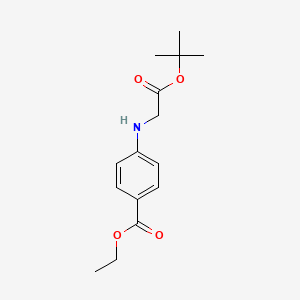

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate

Description

Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate (CAS 110969-44-3) is a protected aromatic ester featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the para position of the benzene ring. This compound is widely used as a pharmaceutical intermediate due to the Boc group’s role in safeguarding reactive amines during synthetic processes .

Key applications include its use in peptide synthesis and drug development, where the Boc group ensures selective deprotection under acidic conditions.

Properties

IUPAC Name |

ethyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-5-19-14(18)11-6-8-12(9-7-11)16-10-13(17)20-15(2,3)4/h6-9,16H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDNVXLESURHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate typically involves the reaction of 4-aminobenzoic acid with tert-butyl chloroformate to introduce the Boc protecting group. This is followed by esterification with ethanol in the presence of a suitable catalyst to form the ethyl ester. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors also improves the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the modification of biomolecules for studying biological pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(tert-butoxycarbonyl(methyl) amino)benzoate involves its ability to act as a protecting group in organic synthesis. The Boc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further functionalization .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences among Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate and related compounds:

Key Observations :

- Boc Protection: The target compound and methyl 4-(2-(Boc-amino)ethyl)benzoate both utilize Boc for amine protection, enabling acid-labile deprotection. This contrasts with Ethyl-P(N-butylamino)benzoate, which lacks protection, limiting its utility in multi-step syntheses .

- Substituent Effects: The nitro group in Ethyl 4-nitrobenzoate is electron-withdrawing, enhancing electrophilic substitution reactivity, whereas Boc-methylamino groups are sterically bulky, reducing reactivity at the aromatic ring .

Spectral Data Comparison

Notable Differences:

- Boc Signals : The tert-butyl group in the target compound produces a distinct singlet at ~1.4 ppm in ¹H NMR, absent in unprotected analogs .

- Nitro vs. Amino Groups: Ethyl 4-nitrobenzoate lacks N-H stretches in IR but shows strong NO₂ absorption, contrasting with the target compound’s Boc-related peaks .

Stability and Reactivity

- Boc-Protected Compounds: Acid-labile (stable in basic/neutral conditions), enabling selective deprotection. Ethyl-P(N-butylamino)benzoate, lacking protection, is prone to oxidation .

- Nitro Group Stability : Ethyl 4-nitrobenzoate is thermally stable but requires harsh conditions (e.g., catalytic hydrogenation) for reduction to amines, unlike Boc-protected amines .

Biological Activity

Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate is an organic compound featuring a unique structural arrangement that includes an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a benzoate core. This combination makes it significant in organic synthesis and pharmaceutical research. Despite limited direct documentation on its biological activities, its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.

- Molecular Formula : C15H21N2O3

- Molecular Weight : 279.33 g/mol

- Structural Features :

- Ethyl ester group

- Tert-butoxycarbonyl-protected amino group

- Benzoate core

Synthesis

The synthesis of Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate typically involves several steps, including the use of common reagents such as nitrating agents for substitution and trifluoroacetic acid or hydrochloric acid for deprotection. The compound can be synthesized efficiently using continuous flow microreactor systems, which enhance control over reaction conditions, leading to higher yields and improved purity .

Biological Activity Overview

While specific biological activities of Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate are not extensively documented, related compounds often exhibit significant biological properties. The following sections will explore its potential biological activities based on structural analogs and the implications of its unique features.

Potential Biological Activities

- Enzyme Inhibition : Compounds with similar structures are known to act as enzyme inhibitors. The Boc protecting group allows for selective reactions crucial in developing targeted drugs that interact specifically with biological targets.

- Receptor Modulation : The compound's ability to undergo selective transformations may facilitate the design of receptor modulators, enhancing therapeutic efficacy while minimizing side effects.

- Cytotoxicity : Preliminary studies on structurally related compounds indicate potential cytotoxic effects, suggesting that Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate may also exhibit similar activities.

Comparative Analysis with Related Compounds

The following table compares Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate with structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Ethyl 4-(aminomethyl)benzoate | Lacks the Boc protecting group | More reactive but less stable |

| 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid | Contains a carboxylic acid group instead of an ester | Different functional group affects reactivity |

| Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)phenylacetate | Contains a phenylacetate core | Variation in core structure alters properties |

This comparison highlights the unique aspects of Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate due to its combination of an ester group and a Boc-protected amino group, allowing for selective reactions valuable in multi-step organic synthesis processes .

Case Studies and Research Findings

Research on compounds with similar structural features has provided insights into their biological activities:

- Cytotoxic Activity : A study demonstrated that thiazole derivatives with electrophilic groups could induce ferroptosis selectively in cancer cells, suggesting that similar electrophilic characteristics in Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate may also lead to cytotoxic effects .

- Hemostatic Activity : Another investigation into amide derivatives indicated that compounds with similar structures did not cause hemolysis at various concentrations and exhibited no significant cytotoxic effects on blood components . This suggests that Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate might also be safe for blood-related applications.

- Synthesis Applications : The compound has been utilized as an intermediate in synthesizing biologically active compounds, highlighting its role in drug development processes .

Q & A

Q. Methodological Considerations :

- Reagent Selection : Use Boc₂O (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) for efficient Boc protection .

- Solvent Optimization : Dioxane or THF is preferred for hydrazine-mediated steps to avoid side reactions .

- Yield Improvement : Monitor reaction progress via TLC and employ column chromatography for purification to achieve >95% purity .

How can researchers validate the structural integrity of Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate using spectroscopic methods?

Basic Research Question

Key analytical techniques include:

- ¹H/¹³C-NMR : Confirm the presence of the Boc group (tert-butyl singlet at ~1.4 ppm in ¹H-NMR) and ester carbonyl (~165–170 ppm in ¹³C-NMR).

- IR Spectroscopy : Identify carbonyl stretches (C=O) from the ester (~1720 cm⁻¹) and carbamate (~1690 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) consistent with the molecular formula C₁₅H₂₁NO₅ (MW: 295.33 g/mol).

Advanced Tip : Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

What challenges arise during the deprotection of the Boc group in Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate, and how can they be mitigated?

Advanced Research Question

Problem : Acidic deprotection (e.g., HCl/dioxane) may hydrolyze the ethyl ester if conditions are too harsh.

Solutions :

- Controlled Acid Exposure : Use dilute HCl (4 M in dioxane) at 0–5°C to minimize ester cleavage .

- Alternative Deprotection : Employ TFA (trifluoroacetic acid) in dichloromethane for selective Boc removal without ester degradation .

Validation : Monitor by TLC (silica gel, ethyl acetate/hexane) to confirm Boc removal while retaining the ester functionality .

How does the steric hindrance of the Boc group influence nucleophilic reactions at the methylamino site?

Advanced Research Question

Case Study : Sulfonation attempts on Boc-protected amino esters (e.g., methyl (S)-2-(Boc-amino)-3-(4-chlorophenyl)propanoate) failed due to steric hindrance blocking nucleophilic attack .

Implications for Research :

- Reagent Design : Use bulky electrophiles or transition-metal catalysts to bypass steric effects.

- Alternative Strategies : Temporarily replace Boc with a less bulky protecting group (e.g., Fmoc) for sensitive reactions .

What role does Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate play in synthesizing peptide mimetics or heterocyclic compounds?

Advanced Research Question

Applications :

- Peptide Backbone Modification : The ester and Boc-protected amine serve as precursors for non-natural amino acids, enabling incorporation into peptidomimetics .

- Heterocycle Synthesis : React with hydrazine to form hydrazide intermediates, which cyclize into 1,3,4-oxadiazoles under microwave irradiation .

Q. Methodology :

Hydrazinolysis : Treat with excess hydrazine hydrate in dioxane to yield ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate .

Cyclization : Use POCl₃ or PPA (polyphosphoric acid) as cyclizing agents .

What are the stability profiles of Ethyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate under varying storage conditions?

Basic Research Question

Key Findings :

- Thermal Stability : Decomposition observed >150°C (melting point range: 150–151°C for analogs) .

- Light Sensitivity : Store in amber vials at –20°C to prevent UV-induced degradation (common in aromatic esters) .

- Hydrolysis Risk : Avoid prolonged exposure to moisture; use desiccants in storage .

How can researchers troubleshoot side reactions during coupling reactions involving this compound?

Advanced Research Question

Common Issues :

- Ester Hydrolysis : Competing hydrolysis during amide bond formation.

Mitigation : - Use coupling agents like HATU or EDCI in anhydrous DMF .

- Pre-activate the carboxylic acid (if generated) with DCC/DMAP .

Case Study : In peptide coupling, pre-conversion to the acyl chloride improved yields by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.